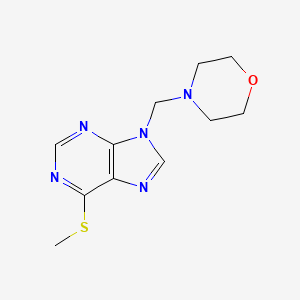![molecular formula C20H28N8O4 B12932833 2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine CAS No. 918868-04-9](/img/structure/B12932833.png)
2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine is a chemical compound that features a triazole ring attached to an adenosine molecule
Méthodes De Préparation
The synthesis of 2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an alkyne and an azide, often referred to as a “click reaction.” The reaction is usually catalyzed by copper(I) ions.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the triazole ring with cyclohexylmethyl halide under basic conditions.
N-Methylation of Adenosine: The final step involves the methylation of the adenosine molecule, which can be achieved using methyl iodide in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclohexylmethyl group can be replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industry: It can be used as a building block for the synthesis of more complex molecules in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine involves its interaction with specific molecular targets in the body. The triazole ring and the adenosine moiety allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine include other triazole-containing adenosine derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the cyclohexylmethyl group and the N-methyladenosine moiety, which can result in distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
918868-04-9 |
|---|---|
Formule moléculaire |
C20H28N8O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[2-[4-(cyclohexylmethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H28N8O4/c1-21-17-14-18(27(10-22-14)19-16(31)15(30)13(9-29)32-19)24-20(23-17)28-8-12(25-26-28)7-11-5-3-2-4-6-11/h8,10-11,13,15-16,19,29-31H,2-7,9H2,1H3,(H,21,23,24)/t13-,15-,16-,19-/m1/s1 |
Clé InChI |
AWIAIAVIESJHNP-NVQRDWNXSA-N |
SMILES isomérique |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCCC4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
SMILES canonique |
CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCCC4)N(C=N2)C5C(C(C(O5)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


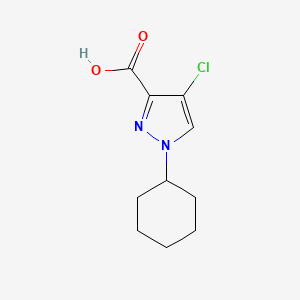
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
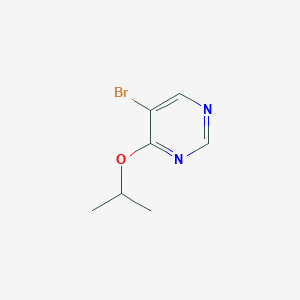
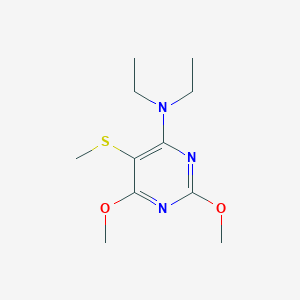

![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
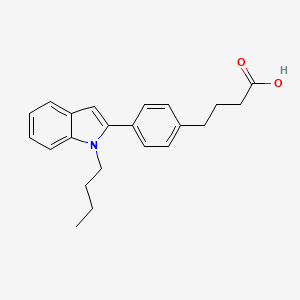


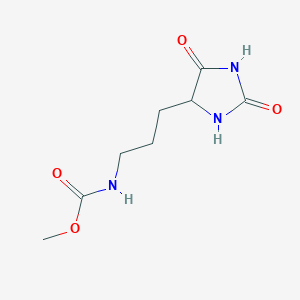
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
